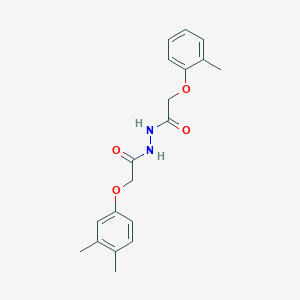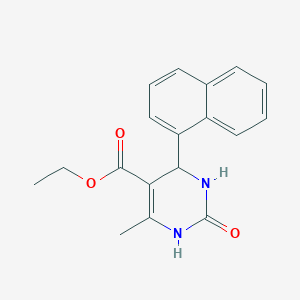
2-(3,4-dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメチルフェノキシ)-N'-(2-(o-トリロキシ)アセチル)アセトヒドラジドは、ヒドラジド類に属する合成有機化合物です。 これらの化合物は、医薬品化学、農業、材料科学など、さまざまな分野で多様な用途があることで知られています。 この化合物の独特の構造は、フェノキシ基とトリロキシ基の両方を特徴としており、興味深い化学的性質と生物学的活性を秘めている可能性を示唆しています。
準備方法
合成経路と反応条件
2-(3,4-ジメチルフェノキシ)-N'-(2-(o-トリロキシ)アセチル)アセトヒドラジドの合成は、一般的に、3,4-ジメチルフェノールを適切なアシル化剤と反応させて対応するエステルを形成することから始まります。 このエステルは次に、ヒドラジン水和物と反応させてヒドラジドを形成します。 最終段階では、制御された条件下でヒドラジドを2-(o-トリロキシ)アセチルクロリドと反応させて、目的の化合物を得ます。 反応条件には、通常、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。 これには、工業用反応器の使用、反応条件の精密な制御、および最終生成物の純度を確保するための再結晶やクロマトグラフィーなどの精製ステップが含まれます。
化学反応の分析
反応の種類
2-(3,4-ジメチルフェノキシ)-N'-(2-(o-トリロキシ)アセチル)アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物やその他の酸化生成物を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を対応するアミンやアルコールに変換することができます。
置換: フェノキシ基とトリロキシ基は、さまざまな求核剤または求電子剤との置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。 反応条件は、通常、目的の変換を実現するために、特定の温度、溶媒、および触媒を用います。
生成される主な生成物
これらの反応から生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります。 たとえば、酸化は対応するケトンやカルボン酸を生じることがあり、一方、還元はアミンやアルコールを生じることがあります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素研究における生化学プローブまたは阻害剤としての潜在的な用途。
医学: 潜在的な治療用途のための薬理学的性質の探求。
産業: 新規材料の開発、または農薬の前駆体としての用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for agrochemicals.
作用機序
2-(3,4-ジメチルフェノキシ)-N'-(2-(o-トリロキシ)アセチル)アセトヒドラジドの作用機序は、その特定の用途によって異なります。 生体系では、特定の酵素や受容体と相互作用し、その活性を調節する可能性があります。 関与する分子標的と経路は、詳細な生化学的研究によって解明する必要があります。
類似の化合物との比較
類似の化合物
- 2-(3,4-ジメチルフェノキシ)アセトヒドラジド
- N'-(2-(o-トリロキシ)アセチル)アセトヒドラジド
- 2-(4-メチルフェノキシ)-N'-(2-(o-トリロキシ)アセチル)アセトヒドラジド
独自性
2-(3,4-ジメチルフェノキシ)-N'-(2-(o-トリロキシ)アセチル)アセトヒドラジドの独自性は、官能基の特定の組み合わせにあり、類似の化合物と比較して、独特の化学反応性と生物学的活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetohydrazide
- N’-(2-(o-tolyloxy)acetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-(2-(o-tolyloxy)acetyl)acetohydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-16(10-15(13)3)24-11-18(22)20-21-19(23)12-25-17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) |
InChIキー |
JUUHQKXDJYYMRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)

![2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)


![4-tert-butyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11691933.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11691942.png)
![(2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B11691945.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11691960.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)

